Ethyl-5-Hydroxy-1H-Indol-3-carboxylat

Übersicht

Beschreibung

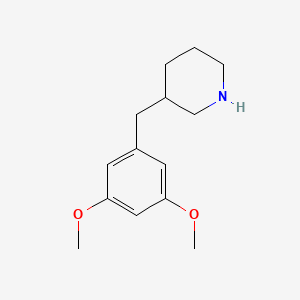

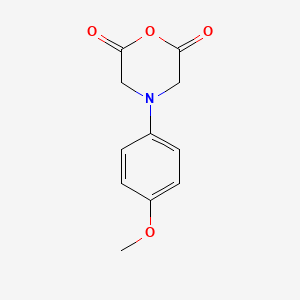

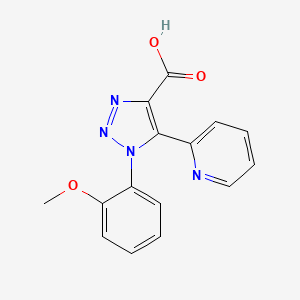

Ethyl 5-hydroxy-2-methylindole-3-carboxylate is a chemical compound with the empirical formula C12H13NO3 . It has been used as a reactant for the preparation of potential anti-inflammatory and analgesic agents, histamine-3 receptor inverse agonists for the treatment of obesity, tubulin polymerization inhibitors, 4,7-dioxoindole-3-methyl prodrugs, and antagonists at M4 muscarinic receptors .

Synthesis Analysis

The synthesis of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives has been studied in several papers . The synthetic route and structures of newly designed compounds were obtained as described in the respective studies .Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-1H-indole-3-carboxylate has been analyzed using three-dimensional quantitative structure-activity relationship (3D QSAR) studies with comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) .Chemical Reactions Analysis

The chemical reactions involving Ethyl 5-hydroxy-1H-indole-3-carboxylate have been studied . The major compound content was analyzed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been analyzed . The compound has a melting point of 205-208 °C . The NMR spectrum of the compound has been recorded .Wissenschaftliche Forschungsanwendungen

Mehrkomponentenreaktionen (MCRs) in der pharmazeutischen Chemie

Ethyl-5-Hydroxy-1H-Indol-3-carboxylat: spielt eine entscheidende Rolle in MCRs, die für die Synthese komplexer Moleküle in der pharmazeutischen Chemie von zentraler Bedeutung sind . Diese Reaktionen werden aufgrund ihrer hohen Ausbeute, Effizienz und Ausrichtung auf die Prinzipien der grünen Chemie geschätzt. Die Verbindung dient als Vorläufer für verschiedene biologisch aktive Strukturen, darunter Carbazol-, Triazol- und Pyrazolderivate, die bei der Entwicklung neuer Medikamente von Bedeutung sind.

Biologische Aktivitäten und pharmakologisches Potenzial

Diese Verbindung zeigt eine Reihe von biologischen Aktivitäten, wie z. B. antivirale, entzündungshemmende und krebshemmende Eigenschaften . Sie ist insbesondere für ihr Potenzial als 5-Lipoxygenase-Inhibitor bekannt, der bei der Behandlung von Entzündungen und bestimmten Krebsarten hilfreich sein könnte .

Synthese von bioaktiven Molekülen

Forscher nutzen This compound bei der Synthese von bioaktiven Molekülen. Es ist eine aktive Verbindung, die bei der Herstellung von 2-Phenylthiomethyl-Indolderivaten eingesetzt wird, die vielversprechend als Inhibitoren in verschiedenen biologischen Signalwegen gezeigt haben .

Antivirale Forschung

Im Bereich der antiviralen Forschung wurden Derivate dieser Verbindung auf ihre Wirksamkeit gegen Viren wie Influenza untersucht . Die strukturelle Flexibilität der Verbindung ermöglicht die Herstellung zahlreicher Analoga, die auf potenzielle antivirale Medikamente untersucht werden können.

Entzündungshemmende Anwendungen

Die Derivate der Verbindung wurden auf ihre entzündungshemmenden Wirkungen untersucht, insbesondere in Modellen der induzierten Ödeme bei Tieren . Diese Forschung könnte zur Entwicklung neuer entzündungshemmender Medikamente für den klinischen Einsatz führen.

Industrielle Anwendungen

Neben seinen medizinischen Anwendungen wird This compound auch industriell bei der Synthese von Verbindungen mit potenziellen Anwendungen in verschiedenen Bereichen eingesetzt, darunter die Herstellung von Hypoxie-selektiven Zytotoxizitätsmitteln in der Tumortherapie .

Zukünftige Richtungen

The future directions for the study of Ethyl 5-hydroxy-1H-indole-3-carboxylate could involve further optimization of the compound and its derivatives for potential therapeutic applications . The compound has shown potent anti-HBV activities, and further studies could explore its potential in the treatment of other diseases .

Wirkmechanismus

Target of Action

The primary target of Ethyl 5-hydroxy-1H-indole-3-carboxylate is the enzyme 5-lipoxygenase (5-LO) . This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .

Mode of Action

Ethyl 5-hydroxy-1H-indole-3-carboxylate acts as an inhibitor of 5-lipoxygenase . By binding to this enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic reactions .

Biochemical Pathways

The action of Ethyl 5-hydroxy-1H-indole-3-carboxylate affects the leukotriene biosynthesis pathway . By inhibiting 5-lipoxygenase, it prevents the production of leukotrienes from arachidonic acid . This results in a decrease in the inflammatory and allergic responses mediated by these lipid compounds .

Result of Action

The inhibition of 5-lipoxygenase by Ethyl 5-hydroxy-1H-indole-3-carboxylate leads to a reduction in the production of leukotrienes . This can result in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these physiological responses .

Biochemische Analyse

Biochemical Properties

Ethyl 5-hydroxy-1H-indole-3-carboxylate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators . By inhibiting 5-LO, Ethyl 5-hydroxy-1H-indole-3-carboxylate can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

Ethyl 5-hydroxy-1H-indole-3-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit antiviral activity against hepatitis C virus (HCV) in human hepatoma cell lines . The compound’s ability to inhibit viral replication suggests its potential use in antiviral therapies. Additionally, its anti-inflammatory properties can modulate immune responses and reduce cellular inflammation.

Molecular Mechanism

The molecular mechanism of Ethyl 5-hydroxy-1H-indole-3-carboxylate involves its binding interactions with biomolecules and enzyme inhibition. As a 5-lipoxygenase inhibitor, it binds to the enzyme’s active site, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects. Furthermore, its antiviral activity is attributed to its ability to interfere with viral replication processes in infected cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 5-hydroxy-1H-indole-3-carboxylate maintains its stability under controlled conditions, ensuring consistent biological activity . Long-term exposure to the compound has demonstrated sustained anti-inflammatory and antiviral effects in vitro.

Dosage Effects in Animal Models

The effects of Ethyl 5-hydroxy-1H-indole-3-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound exhibits significant anti-inflammatory and antiviral activities without causing adverse effects . At higher doses, potential toxic effects may be observed, including hepatotoxicity and gastrointestinal disturbances. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Ethyl 5-hydroxy-1H-indole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors. Its metabolism primarily occurs in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys. Understanding its metabolic pathways is crucial for predicting drug interactions and optimizing therapeutic regimens.

Transport and Distribution

Within cells and tissues, Ethyl 5-hydroxy-1H-indole-3-carboxylate is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue.

Subcellular Localization

Ethyl 5-hydroxy-1H-indole-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity. Understanding its localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDVGUDDOURIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705587 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24370-69-2 | |

| Record name | Ethyl 5-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research paper regarding Ethyl 5-hydroxy-1H-indole-3-carboxylate?

A1: The research paper focuses on synthesizing and evaluating the in vitro anti-hepatitis B virus activity of a series of Ethyl 5-hydroxy-1H-indole-3-carboxylate derivatives. While the abstract doesn't provide specific results, it suggests that the study aimed to identify promising candidates within this chemical class for further development as potential anti-HBV agents [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)